potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide
Description
Properties
IUPAC Name |
potassium;2,3-dihydro-1H-inden-2-yl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-5-7-3-1-2-4-8(7)6-9;/h1-4,9H,5-6H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOAFNIVKWMIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC2=CC=CC=C2C1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of the Trifluoroborate Group
The key step in preparing potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide is the formation of the trifluoroborate moiety, which is achieved via the reaction of the corresponding boronic acid or ester with potassium hydrogen fluoride or potassium fluoride in the presence of suitable activating agents. The process typically involves:
Preparation of the boronic acid derivative: This can be achieved through borylation reactions, such as Miyaura borylation, of the indene derivative, where a halogenated precursor (e.g., a bromoindene) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst.
Conversion to trifluoroborate: The boronic acid is then treated with potassium hydrogen fluoride or potassium fluoride in an aqueous or mixed solvent system, often with a phase transfer catalyst or organic solvent like acetonitrile, to yield the potassium trifluoroborate derivative.
Purification and Characterization
Following the formation of the potassium trifluoroborate, purification is typically achieved through filtration, recrystallization, or chromatography under inert atmosphere conditions to prevent hydrolysis or degradation. The final product is characterized by NMR spectroscopy (including $$^{11}$$B, $$^{19}$$F, and $$^{1}$$H NMR), IR spectroscopy, and mass spectrometry to confirm structure and purity.
Data Table: Summary of Preparation Conditions
| Step | Reagents | Conditions | Solvent | Notes |
|---|---|---|---|---|
| 1. Indene synthesis | Catalytic hydrogenation of precursor | 25-50°C, H2 atmosphere | Ethanol or ethyl acetate | Mild conditions to preserve functional groups |
| 2. Boronic acid formation | Borylation of halogenated indene | Pd catalyst, B2pin2 | Toluene/DMF | Reflux, inert atmosphere |
| 3. Trifluoroborate conversion | KF or KHF2 treatment | 50-80°C | Acetonitrile/water | Inert atmosphere, controlled pH |
Notable Research Findings
- The process benefits from the stability of organotrifluoroborates, which can be stored indefinitely and manipulated under various reaction conditions, facilitating subsequent functionalization steps (see reference).
- Optimization of reaction conditions, such as temperature and solvent choice, significantly impacts yield and purity, with typical yields exceeding 80% for the trifluoroborate formation step.
Chemical Reactions Analysis
Types of Reactions
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium chloride or potassium methoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide exerts its effects involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki-Miyaura coupling reactions, the compound acts as a boron source, transferring the boron moiety to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide substrate .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structural and molecular differences between potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide and analogous compounds:
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituent Structure | Key Applications/Notes |
|---|---|---|---|---|
| This compound (1557201-10-1) | C₉H₉BF₃K | 224.07 | Bicyclic indene | Lab-scale synthesis; limited availability |
| Potassium (2,4-dichlorophenyl)trifluoroboranuide (192863-38-0) | C₆H₃Cl₂BF₃K | 261.44 | Dichlorophenyl | Safety data available (GHS guidelines) |
| Potassium (2,3-difluorobenzyl)trifluoroborate (N/A) | C₇H₅BF₅K | 234.02 | Difluorobenzyl | Pharmaceuticals, agrochemicals, materials science |
| Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide (2913158-15-1) | C₅H₇BF₃KO | 190.02 | Pyran heterocycle | Synthetic intermediate; SMILES: FB-(F)C1=CCCCO1.[K+] |
| Potassium trifluoro-(5-formyl-3-methylthiophen-2-yl)boranuide (1186025-95-5) | C₆H₅BF₃KOS | 232.07 | Thiophene with formyl/methyl groups | Potential in heterocyclic chemistry |
Key Observations
Molecular Weight Trends : The indenyl derivative (224.07 g/mol) is heavier than pyran (190.02 g/mol) and thiophene (232.07 g/mol) analogs but lighter than the dichlorophenyl (261.44 g/mol) and difluorobenzyl (234.02 g/mol) variants.
Substituent Influence: Electron-Withdrawing Groups: Dichlorophenyl and difluorobenzyl substituents enhance stability and reactivity in cross-coupling reactions, as seen in agrochemical applications . Heterocyclic Systems: Pyran and thiophene derivatives (e.g., CAS 2913158-15-1, 1186025-95-5) may exhibit distinct electronic properties due to oxygen/sulfur heteroatoms, influencing their utility in catalysis or materials science .
Application Diversity: Potassium (2,3-difluorobenzyl)trifluoroborate is explicitly noted for pharmaceutical and agrochemical relevance , whereas the indenyl derivative lacks documented application specificity. Thiophene and pyran analogs are likely employed as intermediates in heterocyclic chemistry due to their structural motifs .
Safety and Handling :
- Dichlorophenyl derivatives have established safety protocols (e.g., UN numbers, GHS classifications) , whereas safety data for the indenyl compound is absent .
Biological Activity
Potassium 2,3-dihydro-1H-inden-2-yltrifluoroboranuide (C9H9BF3K) is a potassium salt of a trifluoroborate ester, widely utilized in organic synthesis and biological applications. This compound has garnered attention due to its unique chemical properties and versatility in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals.
Molecular Structure:
- Formula: C9H9BF3K
- Molecular Weight: 224.06 g/mol
Synthesis:
The synthesis of this compound typically involves the reaction of 2,3-dihydro-1H-indene with boron trifluoride in the presence of a potassium base. The reaction is performed under anhydrous conditions to prevent hydrolysis and is usually carried out in an inert atmosphere to control exothermic reactions.
Biological Applications
Pharmaceutical Synthesis:
this compound is instrumental in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions, which are crucial for synthesizing complex organic compounds used in drug development. Its role as a boron source allows for precise modifications of molecular structures, enhancing the efficacy of pharmaceutical agents.
Agrochemical Development:
The compound also plays a significant role in developing agrochemicals, where it aids in synthesizing herbicides and pesticides that exhibit enhanced biological activity against target organisms while minimizing environmental impact.
The biological activity of this compound primarily revolves around its ability to form boron-carbon bonds through transmetalation processes. In the context of Suzuki-Miyaura reactions, it facilitates the transfer of the boron moiety to palladium catalysts, enabling the formation of new carbon-carbon bonds essential for constructing complex organic frameworks.
Case Study 1: Synthesis of Anticancer Agents
A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The compound was employed to create a series of boronic acids that exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the inhibition of specific kinases implicated in cancer progression.
Case Study 2: Development of Antimicrobial Compounds
Another research project utilized this compound to synthesize antimicrobial agents effective against resistant bacterial strains. The incorporation of boron into the molecular structure enhanced the interaction with bacterial cell walls, leading to increased permeability and subsequent cell death.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Potassium phenyltrifluoroboranuide | Aromatic | Higher stability due to phenyl group |
| Potassium methyltrifluoroboranuide | Aliphatic | Less sterically hindered, facilitating reactions |
| Potassium naphthyltrifluoroboranuide | Polycyclic aromatic | Different electronic properties affecting reactivity |
This compound stands out due to its indene moiety, which imparts distinct steric and electronic characteristics that enhance its reactivity and selectivity in various chemical transformations.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
